![molecular formula C6H3BrN2O B13660417 3-Bromoisoxazolo[4,5-b]pyridine](/img/structure/B13660417.png)
3-Bromoisoxazolo[4,5-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromoisoxazolo[4,5-b]pyridine is a heterocyclic compound that features a bromine atom attached to the third position of an isoxazolo[4,5-b]pyridine ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoisoxazolo[4,5-b]pyridine typically involves the annulation of a pyridine ring to 4-aminoisoxazoles or the closure of an isoxazole ring in functionalized pyridine derivatives . One common method includes the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with aniline, followed by intramolecular cyclization to yield the desired product . Another approach involves the use of 3-fluoro- or 3-nitropyridines bearing a neighboring hydroxyimino group, which undergoes cyclization under the action of sodium hydride in dimethylformamide .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis and scale-up techniques apply. These methods often involve optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromoisoxazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) in dimethylformamide (DMF) are commonly used for substitution reactions.
Cyclization: Cyclization reactions often require specific catalysts and solvents to facilitate the formation of the desired ring structures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazolo[4,5-b]pyridine derivatives, while cyclization reactions can produce polycyclic heteroarenes .
Aplicaciones Científicas De Investigación
3-Bromoisoxazolo[4,5-b]pyridine has several applications in scientific research:
Medicinal Chemistry: The compound has been studied for its potential as an antibacterial, anticancer, and antiproliferative agent.
Materials Science: The unique structural properties of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-Bromoisoxazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways:
Inhibition of Cytochrome P450 CYP17: The compound inhibits the activity of cytochrome P450 CYP17, thereby affecting the biosynthesis of steroid hormones.
Anticancer Activity: The compound’s anticancer properties are attributed to its ability to interfere with cell proliferation and induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
3-Bromoisoxazolo[4,5-b]pyridine can be compared with other similar heterocyclic compounds, such as:
Isoxazolo[4,5-b]pyridine Derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Pyrazolo[3,4-b]pyridines: These compounds also feature a fused heterocyclic ring system and have been studied for their diverse biological activities.
Uniqueness: The presence of the bromine atom at the third position of the isoxazolo[4,5-b]pyridine ring imparts unique reactivity and potential for further functionalization, distinguishing it from other related compounds .
Propiedades
Fórmula molecular |
C6H3BrN2O |
|---|---|
Peso molecular |
199.00 g/mol |
Nombre IUPAC |
3-bromo-[1,2]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C6H3BrN2O/c7-6-5-4(10-9-6)2-1-3-8-5/h1-3H |
Clave InChI |
SYXDHDGHNUKXMO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=NO2)Br)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3AR,8aS)-2-(4,6-diphenylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B13660340.png)
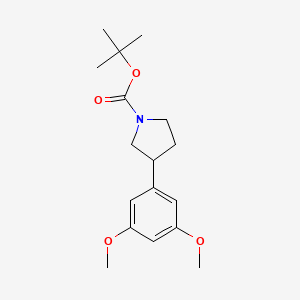
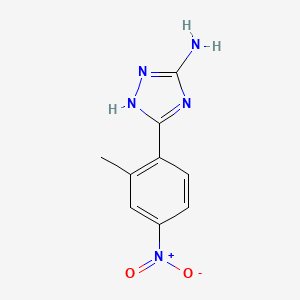
![5-Methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13660348.png)
![tert-Butyl 2-[2-(Boc-amino)ethyl]-4-chlorobenzoate](/img/structure/B13660356.png)
![(3S)-3-[[(S)-1-Phenylethyl]amino]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B13660367.png)
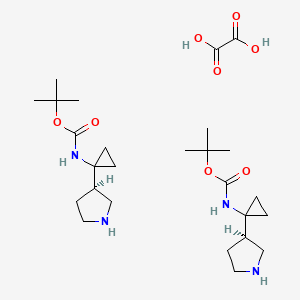
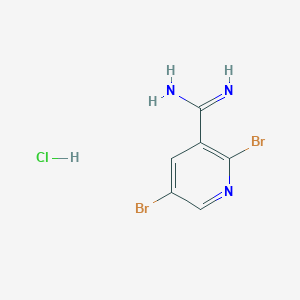
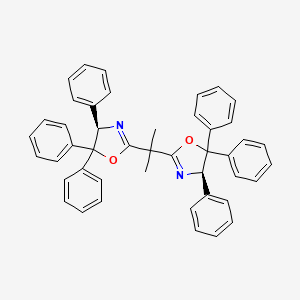
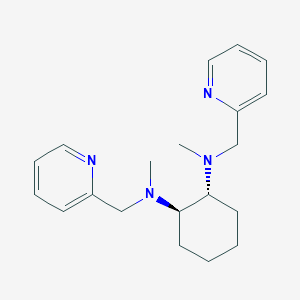

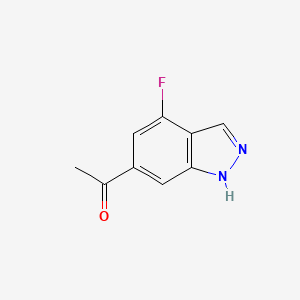
![2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13660427.png)
